2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

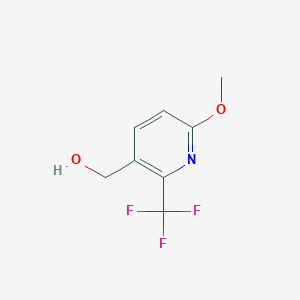

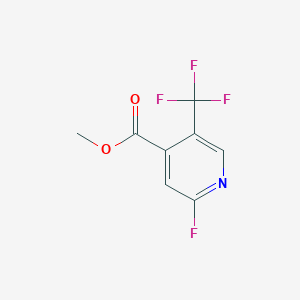

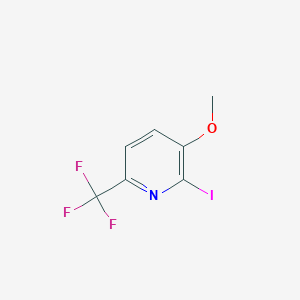

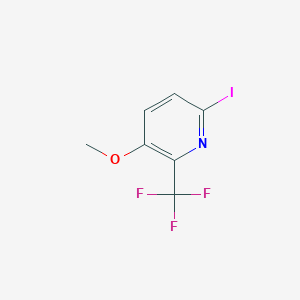

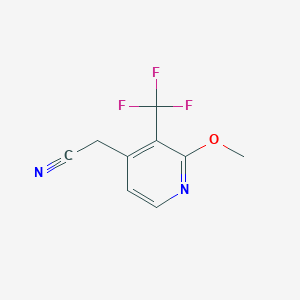

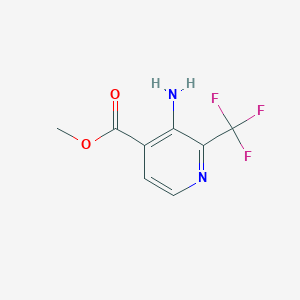

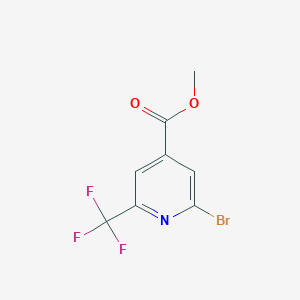

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound with the CAS Number: 1261547-75-4 and a linear formula of C13H9ClF3N . It has a molecular weight of 271.67 . The IUPAC name for this compound is 2-chloro-3’-(trifluoromethyl)[1,1’-biphenyl]-3-ylamine .

Molecular Structure Analysis

The InChI code for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is 1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 .Physical and Chemical Properties Analysis

“2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” is stored in a dark place, under an inert atmosphere, at room temperature . The physical form can be liquid, solid, semi-solid, or lump .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Amination Palladium complexes supported by specific ligands, including those resembling 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, are effective catalysts for amination of aryl halides and triflates. These catalysts enable room-temperature catalytic amination of various substrates and are particularly effective for functionalized substrates or acyclic secondary amines. This process is valuable for the synthesis of complex organic compounds, including those used in pharmaceuticals and agrochemicals (Wolfe et al., 2000).

Fluorescent Sensor Development A synthetic scheme developed for preparing dye-labeled analogs of polychlorinated biphenyls involved introducing a primary amine group into the parent compound, which can relate to derivatives of this compound. This process is significant for developing fluorescent sensors, which have applications in environmental monitoring and diagnostics (Charles et al., 1995).

Nucleophilic Displacement Studies The activating effect of trifluoromethyl groups in compounds like this compound has been studied in reactions with secondary cyclic amines. This research contributes to a better understanding of chemical reactivity and mechanisms in organic synthesis, particularly in pharmaceutical and agrochemical research (Dunn, 1999).

Organic Light-Emitting Diodes (OLEDs) Research on bipolar molecules for OLEDs involves compounds structurally related to this compound. These materials, featuring both hole-transporting and electron-transporting moieties, are used in fabricating efficient, solution-processed OLEDs, indicating potential applications in the development of advanced display technologies (Ge et al., 2008).

Catalysis in Organic Synthesis The ortho-substituent on compounds like this compound is used in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic process is crucial in peptide synthesis and has implications in the pharmaceutical industry (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-Chloro-3’-(trifluoromethyl)biphenyl-3-amine” were not found in the search results, it is noted that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine have led to many advances in the agrochemical, pharmaceutical, and functional materials fields .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It is known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity .

Biochemical Pathways

The presence of the trifluoromethyl group can influence various biochemical processes .

Pharmacokinetics

The trifluoromethyl group in organic compounds can influence their physico-chemical behavior .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency .

Propiedades

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKQQRUPXQDTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.